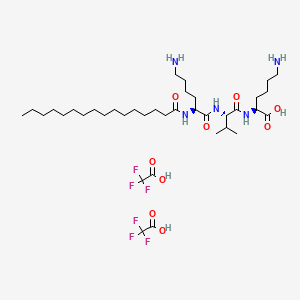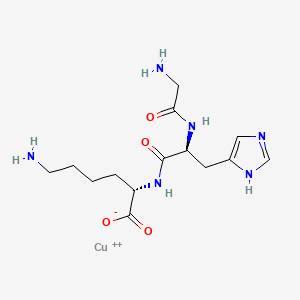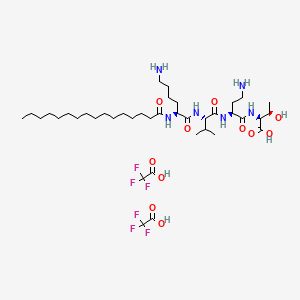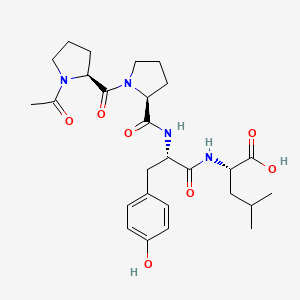
N-alpha-Benzyloxycarbonyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-alpha-Benzyloxycarbonyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid” is a compound with the IUPAC name (2S)-3-{[(allyloxy)carbonyl]amino}-2-{[(benzyloxy)carbonyl]amino}propanoic acid . It is a white crystalline powder and is an important building block for the synthesis of peptides containing DAP residues .
Synthesis Analysis
The synthesis of N(alpha)-Boc2-N(beta)-Cbz-2,3-diaminopropionic acid, a similar compound, has been reported. The synthesis starts from commercially available N(alpha)-Boc-Asp(OBn)-OH and employs a Curtius rearrangement to establish the beta-nitrogen .Molecular Structure Analysis
The molecular weight of this compound is 503.64 . The InChI code is 1S/C15H18N2O6.C12H23N/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of 169-175°C . It is hygroscopic and should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Protection Strategies
- The Mitsunobu reaction has been employed to synthesize orthogonally protected α,β-diaminopropionic acids with good yields. Specifically, the N-trityl group was replaced with an allyloxycarbonyl (alloc) group to achieve more stable derivatives (Kelleher & ó Proinsias, 2007).
- Research on meso-2,6-Diaminopimelic Acid (DAP) and its derivatives highlighted the utility of these compounds in synthesizing peptidoglycan components. Different protective groups, including benzyloxycarbonyl and allyloxycarbonyl, facilitated the construction of complex molecules (Gao, Lane-Bell, & Vederas, 1998).
Applications in Peptide Synthesis
- N-alpha-Boc2-N-beta-Cbz-2,3-diaminopropionic acid was efficiently synthesized starting from commercially available compounds. This synthesis is vital for probing protein functions, showcasing the importance of precise amino acid protection in bioorganic chemistry (Englund, Gopi, & Appella, 2004).
- The development of N-terminal 2,3-diaminopropionic acid (Dap) peptides demonstrated their efficacy as scavengers to inhibit advanced glycation endproduct (AGE) formation, a significant concern in diabetic complications and aging. This research underscores the biochemical applications of these compounds in therapeutic interventions (Sasaki et al., 2009).
Utility in Organic and Medicinal Chemistry
- Studies have shown the versatility of diaminopropionic acid derivatives in synthesizing analogs and intermediates critical for pharmaceutical development. For instance, their role in the selective inhibition of enzymes like cathepsins highlights their potential in designing novel therapeutics (Altmann et al., 2002).
- The synthesis of orthogonally protected amino acids, such as those derived from 2,3-diaminopropionic acid, is crucial for the preparation of peptides with specific biological activities. These synthetic strategies enable the exploration of new drug candidates and biomaterials (Temperini et al., 2020).
Eigenschaften
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBKKBXBABTQKZ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
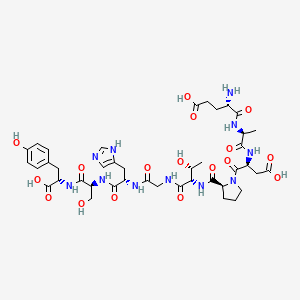

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)

